molecular formula C7H6ClF B1587264 3-Chloro-5-fluorotoluene CAS No. 93857-90-0

3-Chloro-5-fluorotoluene

Cat. No.: B1587264
CAS No.: 93857-90-0
M. Wt: 144.57 g/mol
InChI Key: FKHVWXNPDWQSIT-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorotoluene is an organic compound with the molecular formula C7H6ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 5th positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorotoluene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives. For instance, the compound can be prepared by the selective chlorination and fluorination of toluene under controlled conditions. The reaction typically involves the use of chlorine and fluorine sources, such as chlorine gas and hydrogen fluoride, in the presence of catalysts like iron or aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes to ensure high yield and purity. One method includes the diazotization of 3-chloro-5-aminotoluene followed by fluorination using hydrogen fluoride. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form 3-chloro-5-fluorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted toluenes.

    Oxidation: Formation of 3-chloro-5-fluorobenzoic acid.

    Reduction: Formation of 3-chloro-5-fluorobenzyl alcohol.

Scientific Research Applications

3-Chloro-5-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of various medicinal compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorotoluene involves its interaction with specific molecular targets, primarily through electrophilic aromatic substitution reactions. The presence of chlorine and fluorine atoms enhances the compound’s reactivity towards nucleophiles, facilitating various chemical transformations. The pathways involved include the activation of the aromatic ring and subsequent substitution or addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorotoluene
  • 2-Chloro-5-fluorotoluene
  • 3-Chloro-2-fluorotoluene

Uniqueness

3-Chloro-5-fluorotoluene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-chloro-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVWXNPDWQSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239795
Record name 3-Chloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93857-90-0
Record name 1-Chloro-3-fluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93857-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluorotoluene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluorotoluene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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